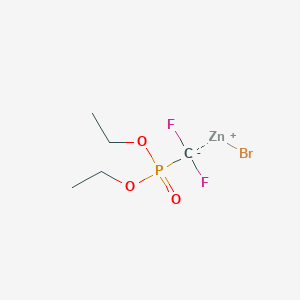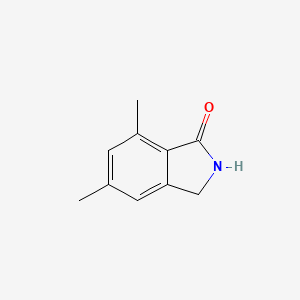
5,7-Dimethylisoindolin-1-one
Overview
Description
5,7-Dimethylisoindolin-1-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as disperse red 1 and is commonly used as a dye in the textile industry. However, recent studies have shown that it has several other properties that make it useful in scientific research.
Scientific Research Applications
Synthesis and Degradation Studies
5,7-Dimethylisoindolin-1-one has been synthesized and studied in various contexts. For instance, it has been synthesized as a degradation product of Aspochalasin D (Kupfer & Keller-Schierlein, 1979).
Role in Progesterone Receptor Modulation
Research on derivatives of this compound, such as in the pyrrole-oxindole progesterone receptor modulators, has shown their potential use in healthcare, particularly in areas like contraception and treatment of certain cancers (Fensome et al., 2008).
Innovative Synthesis Methods
New methods have been developed for the synthesis of dimethylisoindolinones, demonstrating the chemical versatility and potential for diverse applications of this compound (Bhakuni et al., 2014).
Anticancer Research
Certain derivatives of this compound have been investigated for their potential as anti-proliferative agents against various types of cancer cells, indicating a possible role in cancer treatment (Eldehna et al., 2018).
Anti-inflammatory Effects
Research has also explored the anti-inflammatory effects of derivatives of this compound, showing potential for use as anti-inflammatory agents (Taechowisan et al., 2006).
Antifungal Potential
Some synthesized derivatives of this compound have demonstrated antifungal properties, suggesting their use in treating fungal infections (Chaudhary et al., 2022).
Mechanism of Action
Target of Action
The primary target of 5,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows high binding affinity up to -10.1 kcal/mol . The molecular dynamics simulation (MDS) indicates that both ligands 7 and 14 showed docked pose stability .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle, a fundamental process in cellular replication and division . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using fragment molecular orbital (FMO), density functional theory (DFT), and other methods . DFT studies of the compound showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules . These properties influence the compound’s anti-cancer activity .
Result of Action
The results indicate that this compound moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors . The compound exhibited superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Action Environment
The action environment of this compound is primarily within the cellular environment, where it interacts with CDK7 to exert its effects . .
properties
IUPAC Name |
5,7-dimethyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-7(2)9-8(4-6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCYSCIUMTCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574285 | |
| Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66241-38-1 | |
| Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)
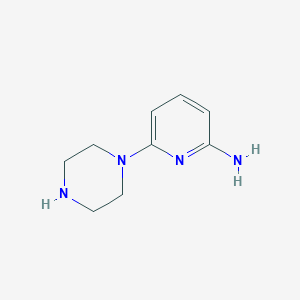
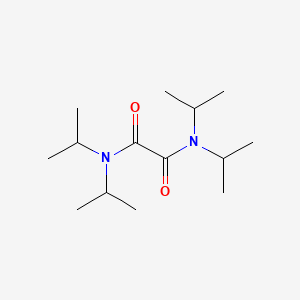
![4'-Ethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1611354.png)
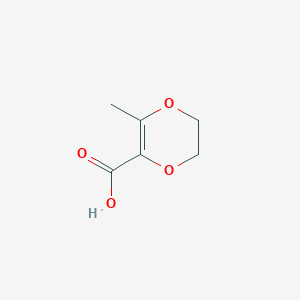
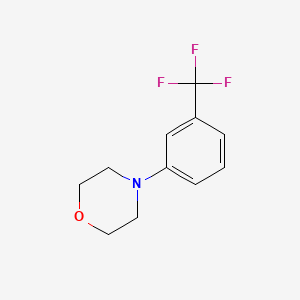
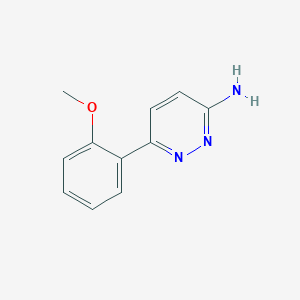

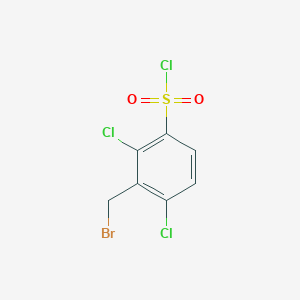
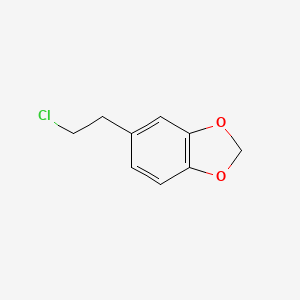
![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)
